4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid typically involves the cyclization of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by nucleophilic alkylation . Another method involves the reaction of amidoxime with ethyl 4-amino-3-furazancarboxylate in the presence of potassium hydroxide and n-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinase, which plays a crucial role in cell signaling and growth . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar biological activities.
2-Amino-1,3,4-oxadiazole: Known for its antibacterial and antifungal properties.
5-Phenyl-1,3,4-oxadiazole: Exhibits significant anticancer activity.
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid is unique due to its specific substitution pattern, which enhances its biological activity compared to other oxadiazole derivatives. Its methyl group at the 5-position of the oxadiazole ring contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5-8-9-6(12-5)3-2-4-7(10)11/h2-4H2,1H3,(H,10,11) |
InChI Key |
OQVHTYCPPMRELA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.